5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c16-14-6-7-15(21-14)22(19,20)17-10-8-13(9-11-18)12-4-2-1-3-5-12/h1-7,13,17-18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUBQXVLQDLFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-N-(5-oxo-3-phenylpentyl)thiophene-2-sulfonamide.
Reduction: Formation of 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-amine.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-phenylpentyl side chain may enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide with structurally related sulfonamide derivatives, focusing on synthesis, yields, and functional properties.
*Yields for derivatives synthesized via similar methods.
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity: Polar vs. Non-Polar Groups: The hydroxy group in the target compound may improve water solubility compared to purely alkyl or aryl substituents (e.g., N-propyl or triphenylamine derivatives) . Aromatic vs. Heterocyclic Moieties: Compounds with aryl or heterocyclic substituents (e.g., triazole in ) often exhibit stronger π-π interactions with biological targets, enhancing inhibitory activity against enzymes like urease .
Synthetic Accessibility: Alkylation reactions (e.g., propyl derivative in ) generally achieve higher yields (>70%) compared to Suzuki couplings (29–81%) .
Electronic and Optical Properties :
- DFT studies on similar thiophene-sulfonamides reveal that electron-withdrawing groups (e.g., bromine) reduce HOMO-LUMO gaps, enhancing chemical reactivity . The target compound’s bromine and sulfonamide groups likely contribute to similar electronic effects.
- Triphenylamine-substituted derivatives (e.g., BPOH-TPA) exhibit strong fluorescence, suggesting that the phenyl group in the target compound could impart optoelectronic utility .
Biological Performance :
- N-Propyl and aryl derivatives demonstrate moderate antimicrobial and urease inhibition activities . The hydroxy group in the target compound may synergize with the sulfonamide moiety to enhance binding to enzymatic active sites, though this requires experimental validation.
Biological Activity
5-Bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a bromine atom, a sulfonamide group, and a hydroxy-phenylpentyl side chain, which contribute to its unique chemical properties and biological effects.
The compound is synthesized through multi-step organic reactions, typically involving palladium-catalyzed Suzuki–Miyaura coupling methods. The structure of the compound can be summarized as follows:
- Chemical Formula : C13H16BrN1O3S1
- CAS Number : 1795484-09-1
Synthesis Overview
The synthesis process involves the following steps:
- Formation of the Thiophene Ring : Starting from 5-bromothiophene-2-sulfonamide.
- Alkylation : Reaction with alkyl halides to introduce the hydroxy-phenylpentyl side chain.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly against various bacterial strains and cancer cell lines.
Antimicrobial Activity
A study demonstrated that derivatives of this compound showed promising antibacterial efficacy against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-KP). The minimum inhibitory concentration (MIC) was reported at 0.39 μg/mL, indicating potent activity against these pathogens .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
Anticancer Activity
In vitro studies have shown that this compound may inhibit the growth of various cancer cell lines. The mechanism involves the interaction with specific proteins and enzymes, potentially leading to apoptosis in cancer cells. This effect is attributed to the sulfonamide group, which can inhibit enzyme activity crucial for cell proliferation.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The sulfonamide moiety interacts with target enzymes, inhibiting their function.
- Binding Affinity : The hydroxy-phenylpentyl side chain enhances binding affinity to biological targets, facilitating stronger interactions.
Case Studies
- Antibacterial Study : A case study highlighted the effectiveness of this compound against multidrug-resistant Klebsiella pneumoniae. The study utilized both in vitro testing and in silico molecular docking to confirm binding interactions with bacterial proteins .
- Anticancer Study : Another research effort focused on evaluating the cytotoxic effects on human cancer cell lines, revealing significant inhibition of cell viability at low concentrations .
Q & A
Q. What are the key synthetic routes for 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves bromination of thiophene precursors followed by sulfonylation and coupling reactions. Common methods include:
- Gewald reaction : For thiophene ring formation, using α-cyanoesters and elemental sulfur under basic conditions.
- Suzuki coupling : To introduce aryl groups (e.g., phenyl) via palladium-catalyzed cross-coupling .
- Sulfonamide formation : Reacting thiophene sulfonyl chloride with amines (e.g., 5-hydroxy-3-phenylpentylamine). Critical parameters include temperature (60–120°C), solvent polarity (THF or DMF for polar intermediates), and reaction time (10–24 hours). Optimizing these reduces side products like over-brominated derivatives .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., hydroxy group at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] ion matching theoretical mass ± 0.001 Da).
- FT-IR : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Q. How do the hydroxyl and sulfonamide groups influence solubility and reactivity?
The hydroxyl group enhances hydrophilicity, enabling solubility in polar solvents (e.g., methanol, DMSO). The sulfonamide moiety acts as a hydrogen-bond acceptor, facilitating interactions with biological targets. However, steric hindrance from the phenylpentyl chain may reduce nucleophilic reactivity at the sulfonamide nitrogen .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
Molecular docking (e.g., using AutoDock Vina) predicts interactions with targets like enzymes (e.g., carbonic anhydrase) by analyzing:
- Hydrogen bonding : Between sulfonamide S=O and active-site residues (e.g., Zn in metalloenzymes).
- Hydrophobic contacts : Between the phenylpentyl chain and nonpolar pockets. MD simulations assess stability of ligand-target complexes over 50–100 ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Normalize data using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
- Substituent effects : Test analogs with modified bromine/hydroxy groups to isolate contributions.
- Cellular uptake differences : Measure intracellular concentrations via LC-MS to correlate activity with bioavailability .
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 60°C vs. 24 hours conventionally) .
- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki coupling to minimize metal leaching.
- Flow chemistry : Enhances heat/mass transfer for bromination steps, achieving >90% yield .
Q. What role does the bromine atom play in the compound’s electronic properties and bioactivity?
Bromine’s electron-withdrawing effect increases thiophene ring electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or serine in enzymes). SAR studies show bromine removal reduces inhibitory potency by 5–10-fold in carbonic anhydrase assays .
Q. How do structural modifications impact metabolic stability?
- Hydroxyl group masking : Acetylation reduces Phase II glucuronidation, extending half-life in hepatic microsomes.
- Bromine replacement : Fluorine analogs show improved metabolic stability but lower potency.
- Deuterium incorporation : At benzylic positions slows CYP450-mediated oxidation .
Data Contradictions and Validation
Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?
Variations may stem from:
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Knockout models : CRISPR-Cas9 deletion of putative targets (e.g., CAIX) to confirm on-mechanism activity.
- Chemical proteomics : Use biotinylated probes to pull down interacting proteins from lysates.
- Metabolomics : Track changes in pathway intermediates (e.g., TCA cycle disruption) via LC-MS .
Methodological Tables
Table 1. Key Reaction Conditions for Sulfonamide Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 6 hr | 85 | |
| Sulfonylation | ClSOH, CHCl, 0°C, 2 hr | 78 | |
| Amine Coupling | EtN, THF, rt, 12 hr | 65 | |
| Microwave Optimization | Pd(PPh), 60°C, 10 min | 92 |
Table 2. Biological Activity Correlations
| Derivative | IC (µM) | Target | Structural Feature Linked to Activity |
|---|---|---|---|
| Parent Compound | 2.1 | Carbonic Anhydrase | Bromine, sulfonamide |
| De-brominated Analog | 18.7 | Carbonic Anhydrase | Hydroxyl, sulfonamide |
| Fluorinated Analog | 4.3 | Carbonic Anhydrase | Fluorine, sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
